

# In-depth Technical Guide: Preliminary In-Vitro Studies of R-Psop

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## Compound of Interest

Compound Name: *R-Psop*

Cat. No.: *B12427273*

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## Introduction

**R-Psop** is a novel small molecule inhibitor targeting the aberrant signaling pathways implicated in specific oncological indications. This document outlines the foundational in-vitro research that characterizes the mechanism of action, potency, and cellular effects of **R-Psop**. The following sections provide a detailed overview of the experimental methodologies, quantitative data, and key signaling pathways involved.

## Quantitative Data Summary

The in-vitro efficacy of **R-Psop** was evaluated across multiple parameters, including its inhibitory concentration, binding affinity, and impact on cell viability. The data are summarized in the tables below.

Table 1: IC50 Values of **R-Psop** in Cancer Cell Lines

Cell Line	Target Pathway	IC50 (nM)
MCF-7	PI3K/Akt/mTOR	15.8
A549	PI3K/Akt/mTOR	22.4
U87-MG	PI3K/Akt/mTOR	18.2

Table 2: Binding Affinity of **R-Psop** for PI3K $\alpha$

Assay Type	Parameter	Value
Isothermal Titration Calorimetry (ITC)	Kd (nM)	8.9
Surface Plasmon Resonance (SPR)	Kd (nM)	12.3

## Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the data presented.

### Cell Viability Assay (MTT Assay)

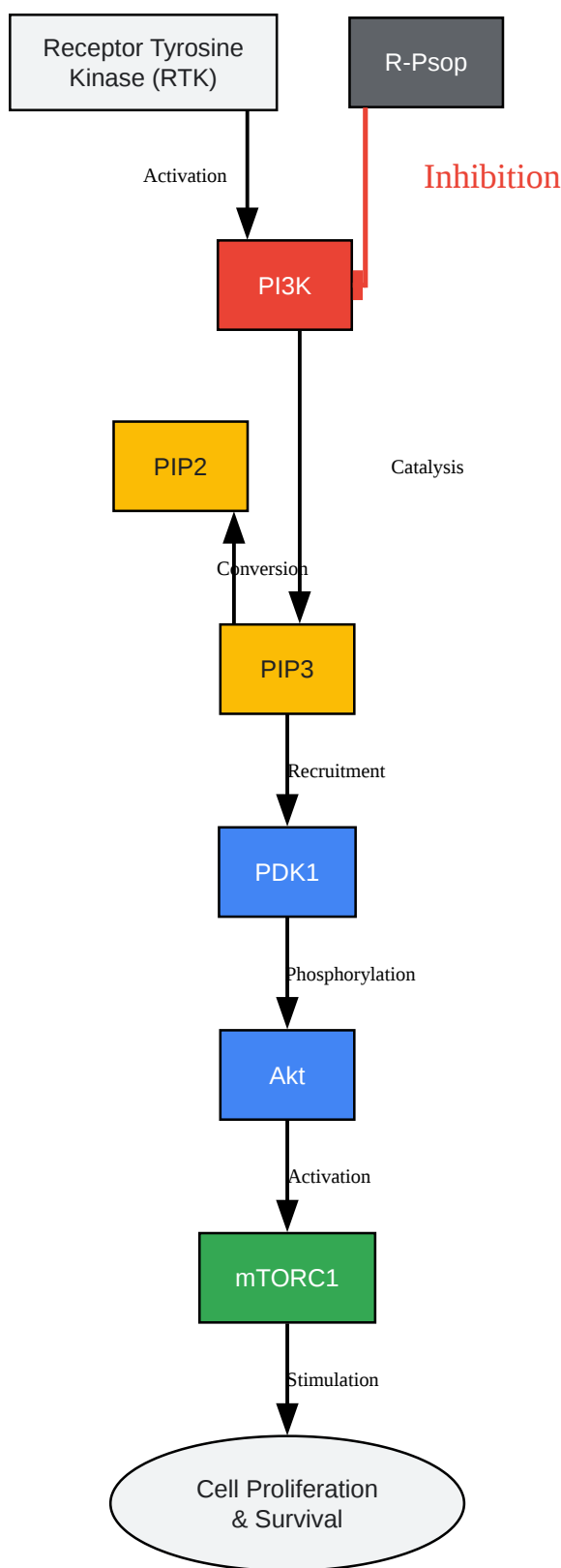
- **Cell Seeding:** Cancer cell lines (MCF-7, A549, U87-MG) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO<sub>2</sub>.
- **Compound Treatment:** **R-Psop** was serially diluted in DMSO and then added to the cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. A vehicle control (0.1% DMSO) was also included.
- **Incubation:** Cells were incubated with **R-Psop** for 72 hours.
- **MTT Addition:** 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
- **Solubilization:** The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
- **Data Acquisition:** The absorbance was measured at 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability was calculated relative to the vehicle control, and the IC<sub>50</sub> values were determined by non-linear regression analysis using GraphPad Prism.

### Isothermal Titration Calorimetry (ITC)

- **Sample Preparation:** Recombinant human PI3K $\alpha$  protein was dialyzed against the ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl). **R-Psop** was dissolved in the same buffer.
- **ITC Measurement:** The ITC experiments were performed on a MicroCal PEAQ-ITC instrument. The sample cell was filled with the PI3K $\alpha$  protein solution (10  $\mu$ M), and the syringe was filled with the **R-Psop** solution (100  $\mu$ M).
- **Titration:** A series of 19 injections of **R-Psop** were made into the sample cell at 25°C.
- **Data Analysis:** The heat changes upon binding were measured, and the data were fitted to a one-site binding model to determine the dissociation constant ( $K_d$ ), enthalpy ( $\Delta H$ ), and stoichiometry ( $n$ ).

## Signaling Pathways and Workflows

The following diagrams illustrate the targeted signaling pathway of **R-Psop** and the experimental workflows.



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Caption: The PI3K/Akt/mTOR signaling pathway inhibited by **R-Psop**.



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Caption: Workflow diagram for the MTT cell viability assay.

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